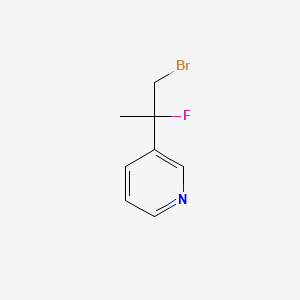
3-(1-Brom-2-fluorpropan-2-yl)pyridin
Übersicht
Beschreibung
3-(1-Bromo-2-fluoropropan-2-yl)pyridine is a useful research compound. Its molecular formula is C8H9BrFN and its molecular weight is 218.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1-Bromo-2-fluoropropan-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Bromo-2-fluoropropan-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von fluorierten Pyridinen
Fluorierte Pyridine sind Verbindungen mit erheblichem Interesse aufgrund ihrer einzigartigen physikalischen, chemischen und biologischen Eigenschaften. Das Vorhandensein von Fluoratomen in diesen Molekülen führt oft zu einer reduzierten Basizität und Reaktivität im Vergleich zu ihren chlorierten und bromierten Analogen . 3-(1-Brom-2-fluorpropan-2-yl)pyridin kann als Vorläufer bei der Synthese verschiedener Fluorpyridine dienen, die bei der Entwicklung neuer Pharmazeutika und Agrochemikalien wertvoll sind.
Bildgebungsmittel für biologische Anwendungen
Die Einführung von Fluor-18 in Pyridinringe erzeugt potentielle Bildgebungsmittel für Positronen-Emissions-Tomographie (PET)-Scans . Diese 18F-substituierten Pyridine werden in der lokalen Strahlentherapie bei Krebs und anderen Krankheiten eingesetzt und bieten eine nicht-invasive Möglichkeit, biologische Prozesse in Echtzeit zu beobachten.
Entwicklung von landwirtschaftlichen Chemikalien
Auf der Suche nach neuen landwirtschaftlichen Produkten mit verbesserten Eigenschaften ist die Einführung von Fluoratomen in Leitstrukturen eine gängige Modifikation . Verbindungen wie This compound können verwendet werden, um fluorhaltige Substituenten an Arylringen zu erzeugen, was zur Kommerzialisierung neuer Wirkstoffe in der Landwirtschaft führt.
Pharmazeutische Forschung
Fluoratome in Pharmazeutika können ihre metabolische Stabilität und biologische Aktivität signifikant verändern . Die fragliche Verbindung kann verwendet werden, um fluorierte Derivate zu synthetisieren, die als Kandidaten für neue Arzneimittel dienen können.
Anwendungen in der Materialwissenschaft
Pyridiniumsalze, die von Pyridinverbindungen abgeleitet sind, haben Anwendungen in der Materialwissenschaft aufgrund ihrer Eigenschaften als ionische Flüssigkeiten . Diese Salze können in einer Vielzahl von Kontexten verwendet werden, von der Elektrochemie bis zur Entwicklung neuer Materialien mit einzigartigen Eigenschaften.
Antimikrobielle und Antikrebsforschung
Pyridiniumverbindungen haben sich als vielversprechend erwiesen als antimikrobielle, antikanzerogene und antimalarielle Wirkstoffe . Die Brom-Fluorpropan-yl-Gruppe in This compound könnte möglicherweise genutzt werden, um die Wirksamkeit dieser bioaktiven Verbindungen zu verbessern.
Eigenschaften
IUPAC Name |
3-(1-bromo-2-fluoropropan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-8(10,6-9)7-3-2-4-11-5-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIYWPLXQOBOIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)(C1=CN=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-ethyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480894.png)
![1-(2-chloroethyl)-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480895.png)
![1-(prop-2-yn-1-yl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480896.png)
![2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1480897.png)
![1-methyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480898.png)
![methyl 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1480900.png)
![2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1480902.png)
![3-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1480903.png)
![1-methyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1480906.png)
![1-(2-chloroethyl)-6-cyclohexyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480908.png)
![3-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1480909.png)
![6-(furan-2-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480913.png)
![1-(cyclopropylmethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480914.png)
![1-(2-chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480916.png)
